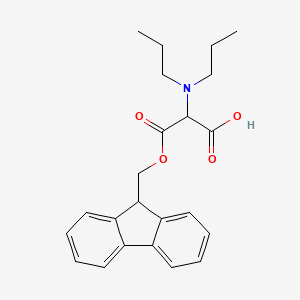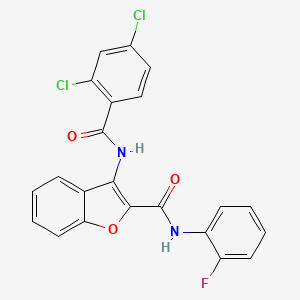![molecular formula C21H18N4O2S2 B2539569 1-Benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one CAS No. 326025-31-4](/img/structure/B2539569.png)
1-Benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various synthetic routes. For instance, the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . These routes involve the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .Molecular Structure Analysis
The molecular structure analysis of similar compounds shows that they have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions with a diversity of hydrazines or hydrazine hydrochlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the basic optical, electrochemical, and semiconductor properties of some compounds have been studied .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Compounds similar to "1-Benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one" have been synthesized for various studies aiming to explore their chemical properties and reactivity. For instance, triazolobenzothiazoles and their derivatives have been synthesized through reactions involving hydrazonoyl halides and various other substrates. These synthetic approaches often target the creation of compounds with potential antimicrobial, antifungal, or anticonvulsant properties, reflecting the broad utility of these chemical frameworks in medicinal chemistry (Abdelhamid et al., 2000).
Biological Applications
Derivatives of triazolobenzothiazoles have been studied extensively for their biological activities. For instance, some compounds have been investigated for their ability to inhibit human carbonic anhydrase isozymes, which play significant roles in various physiological processes including respiration and the regulation of pH in tissues (Alafeefy et al., 2015). Such studies underscore the potential of these compounds in designing inhibitors for enzymes implicated in disease states.
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of triazolobenzothiazole derivatives have been a subject of interest in the search for new therapeutic agents. Compounds with these frameworks have been synthesized and evaluated for their activity against a range of pathogens, providing valuable insights into their potential as leads for the development of new antimicrobial and antifungal treatments (Kukreja et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 1-Benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product and is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its activity . This inhibition disrupts the biosynthesis of chorismate, a crucial precursor in the synthesis of aromatic amino acids in bacteria .
Biochemical Pathways
The inhibition of Shikimate dehydrogenase affects the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria . The disruption of this pathway leads to a deficiency in these essential amino acids, thereby inhibiting bacterial growth and proliferation .
Pharmacokinetics
The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are structurally similar to the compound , has been studied . These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation due to the disruption of the shikimate pathway . This makes the compound a potential candidate for the treatment of diseases caused by bacteria, such as tuberculosis .
Orientations Futures
Propriétés
IUPAC Name |
1-benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c26-18(14-8-2-1-3-9-14)24-13-7-6-12-17(19(24)27)29-21-23-22-20-25(21)15-10-4-5-11-16(15)28-20/h1-5,8-11,17H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRWIBMNOXQAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)SC2=NN=C3N2C4=CC=CC=C4S3)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2539491.png)
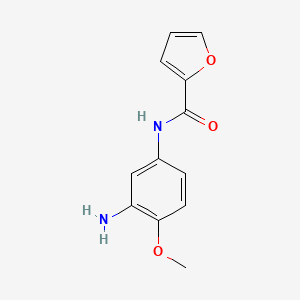
![N-(4-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2539496.png)
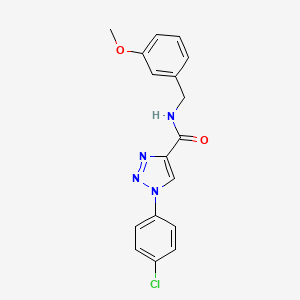
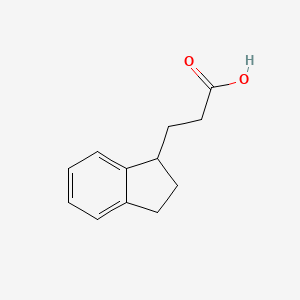
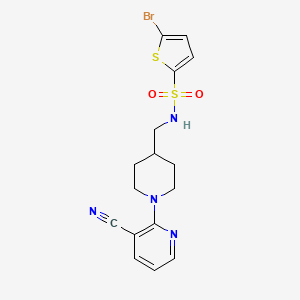
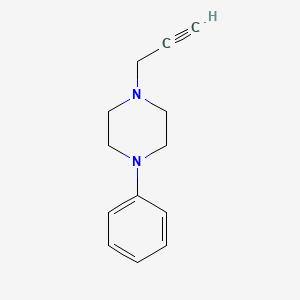
![1-(3-Chloro-4-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2539505.png)
